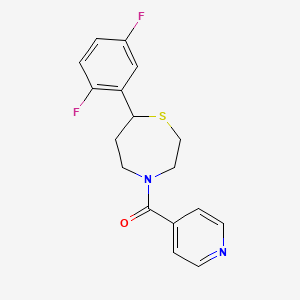

![molecular formula C24H24ClN5O3S B2524695 N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932339-21-4](/img/structure/B2524695.png)

N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

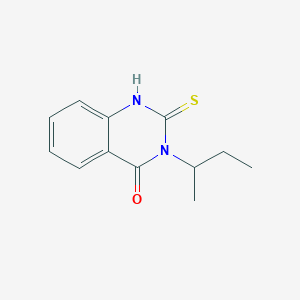

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that has been chlorinated . This suggests that the synthesis of the compound of interest may also involve similar strategies, such as the use of chlorination agents and condensation reactions to introduce the pyrazolopyrimidinyl moiety and the methoxybenzyl group.

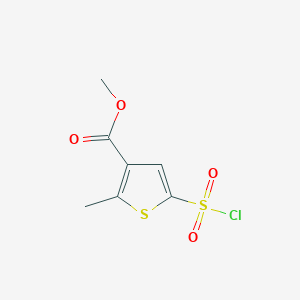

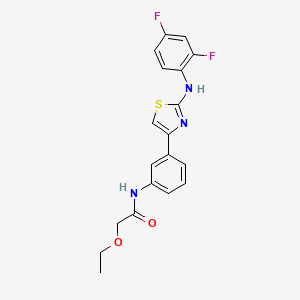

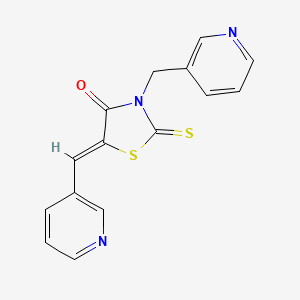

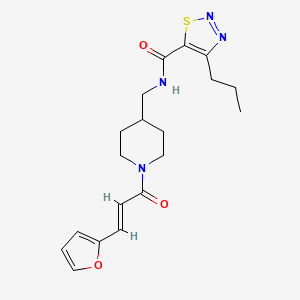

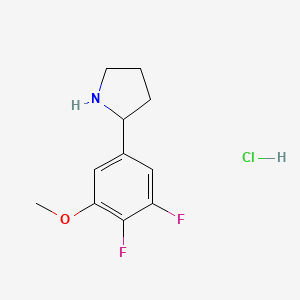

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography and density functional theory (DFT) calculations . These methods provide detailed information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic distribution, which is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

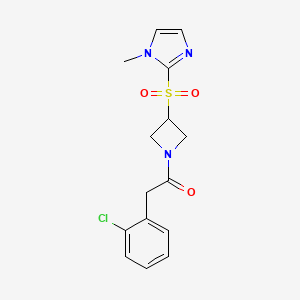

The chemical reactivity of related compounds has been explored through their interactions with various nucleophiles and reagents. For example, a pyrimidine derivative was used as a building block to construct nitrogen heterocycles by reacting with bifunctional nucleophiles such as hydrazines and guanidines . This indicates that the compound of interest may also exhibit reactivity towards nucleophiles, potentially leading to the formation of various heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are typically characterized using spectroscopic methods like LCMS, IR, and NMR . These properties are essential for understanding the behavior of the compound in different environments and can influence its biological activity.

Biological Activity

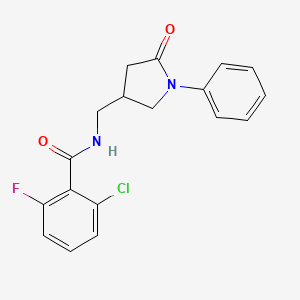

The related compounds exhibit significant biological activities, particularly as anticancer agents. For instance, one compound showed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells . Another set of compounds was evaluated for their cytotoxicity against leukemic cell lines, with some showing high cytotoxicity . This suggests that the compound of interest may also possess anticancer properties, which could be further investigated through biological assays.

Applications De Recherche Scientifique

Anticancer Activity

Design and Synthesis for Anticancer Applications : Research into compounds with a similar structural framework has shown promising anticancer activity. For example, Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain derivatives with modifications on the pyrimidine ring, which showed significant cancer cell growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Agents

Development of Anti-inflammatory Compounds : Abu‐Hashem et al. (2020) synthesized derivatives incorporating visnaginone and khellinone, leading to compounds with COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This demonstrates the potential of structurally related compounds in developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antioxidant Activity

Synthesis and Antioxidant Potential : Chkirate et al. (2019) investigated pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activity. This highlights the role of such compounds in developing antioxidants, which are crucial in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O3S/c1-3-29-14-20-22(28-29)23(32)30(13-16-8-10-18(33-2)11-9-16)24(27-20)34-15-21(31)26-12-17-6-4-5-7-19(17)25/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBDVABGBZJBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)

![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)